molecular formula C12H15N3 B1444859 3-(1-propyl-1H-imidazol-2-yl)aniline CAS No. 1183135-65-0

3-(1-propyl-1H-imidazol-2-yl)aniline

Cat. No. B1444859
CAS RN: 1183135-65-0
M. Wt: 201.27 g/mol
InChI Key: BHTVWAQWMJILRC-UHFFFAOYSA-N
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Description

“3-(1-propyl-1H-imidazol-2-yl)aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to an aniline group via a propyl linker . The InChI code for this compound is 1S/C12H15N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h3-6,8-9H,2,7,13H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis .

Scientific Research Applications

Chemosensors

Compounds similar to 3-(1-propyl-1H-imidazol-2-yl)aniline have been utilized as chemosensors. For instance, N-(anthracen-9-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)aniline (ANP) and N-(pyren-1-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)-aniline (PYP) showed high selectivity and sensitivity towards Al3+ ions in aqueous solutions and could image intracellular Al3+ ions in living cells using confocal fluorescence microscopy (Shree et al., 2019).

Synthesis of Antitumor Agents

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was synthesized starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).

Detection of Metal Ions

Tetrasubstituted imidazoles derived from compounds similar to this compound were used in detecting Fe3+ ions in aqueous solutions through UV-spectrophotometric and fluorometric methods. These compounds exhibited a color change, absorbance enhancement, and fluorescence quenching upon interaction with Fe3+ ions (Shi et al., 2019).

Crystal Structure Analysis

The crystal structure of a related compound, triflumizole, was analyzed, revealing weak intermolecular interactions and hydrogen bonds that consolidate its packing. Such structural analyses are crucial in understanding the properties of these compounds (Kim et al., 2010).

Synthesis of Chiral Compounds

Chiral 3-(2′-imidazolinyl)anilines, structurally related to this compound, were synthesized and used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, demonstrating potential in asymmetric catalysis (Yang et al., 2011).

Antimicrobial Screening

Compounds with a benzimidazole nucleus containing derivatives of this compound were synthesized and screened for antibacterial and antifungal activities, showing potential in developing new antimicrobial agents (Desai et al., 2011).

DNA Binding and Cytotoxicity

Benzimidazole compounds, including derivatives of this compound, were synthesized and their DNA binding capabilities and cytotoxic effects against cancer cells were studied, indicating their potential as antitumor agents (Paul et al., 2015).

Future Directions

The future directions for “3-(1-propyl-1H-imidazol-2-yl)aniline” and similar imidazole compounds are likely to involve further exploration of their therapeutic potential. Given their broad range of biological activities, these compounds could be key players in the development of new drugs .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 3-(1-propyl-1h-imidazol-2-yl)aniline, have been reported to have a broad range of biological activities . They have been used in the development of new drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with their targets in various ways, leading to different biological activities . For instance, some imidazole derivatives have been found to inhibit enzymes, such as the EGFR wild-type enzyme , while others have been found to exhibit antioxidant potential .

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

Imidazole is known to be a highly soluble compound in water and other polar solvents, which could potentially influence the bioavailability of this compound .

Result of Action

Imidazole derivatives have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s worth noting that the solubility of imidazole in water and other polar solvents could potentially influence its action in different environments .

Biochemical Analysis

Biochemical Properties

3-(1-propyl-1H-imidazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, the compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s effects become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the levels of other metabolites, such as amino acids and lipids, by modulating the activity of enzymes involved in their synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with other biomolecules. These interactions can affect the compound’s localization and accumulation within the cell, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect energy production and metabolic processes .

properties

IUPAC Name

3-(1-propylimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h3-6,8-9H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTVWAQWMJILRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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